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Abstract
N6-methyladenosine (6mA) is a DNA modification historically known for its roles in prokaryotic

restriction-modification systems. However, its discovery and functional characterization in

eukaryotes have opened a new frontier in epigenetics, implicating it in processes from gene

regulation to neurodegenerative diseases.[1][2][3] Traditional methods for studying DNA

methylation, such as bisulfite sequencing, cannot detect 6mA. In contrast, Oxford Nanopore

Technologies (ONT) sequencing offers a revolutionary approach, enabling the direct detection

of 6mA on native DNA molecules without amplification or chemical conversion.[4][5] This is

achieved by measuring the characteristic disruptions in ionic current as single DNA strands

pass through a protein nanopore, allowing for simultaneous determination of the nucleotide

sequence and its modification status.[6][7] This application note provides a comprehensive

guide to the principles, protocols, and data analysis workflows for identifying 6mA modifications

using nanopore sequencing, empowering researchers to explore this critical epigenetic mark

with single-molecule resolution and long-read phasing.
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Introduction: The Significance of 6mA and the
Nanopore Advantage
DNA methylation is a fundamental epigenetic mechanism. While 5-methylcytosine (5mC) is the

most studied DNA modification in eukaryotes, N6-methyladenosine (6mA) is emerging as a

crucial regulator of genomic function.[3][8] In prokaryotes, 6mA is well-established as part of

host defense systems.[8] In eukaryotes, its roles are still being elucidated but are linked to

transcription regulation, DNA damage repair, and transposon activity.[1][2][8]

The limitations of traditional methods:

Bisulfite Sequencing: The gold standard for 5mC detection is blind to 6mA.

Antibody-Based Enrichment (MeDIP-Seq): While useful, these methods lack single-

nucleotide resolution and can be prone to antibody specificity issues.[9]

The Nanopore Sequencing Advantage: Oxford Nanopore sequencing overcomes these

limitations by directly sequencing native DNA or RNA molecules.[4][5] The technology does not

require PCR amplification for most library preparations, thus preserving base modifications

entirely.[4] This allows for:

Direct Detection: No chemical conversion or antibodies are needed. Modified bases are

identified directly from the raw electrical signal.[6]

Long Reads: Read lengths are limited only by the input DNA fragment size, enabling the

phasing of methylation patterns over tens or hundreds of kilobases.[4][5]

Simultaneous Detection: Multiple modifications (e.g., 5mC, 5hmC, and 6mA) can be called

simultaneously from a single sequencing run.[5][10][11]

Real-Time Analysis: Data is streamed from the sequencer in real-time, allowing for dynamic

experimental control.[4]

Principle of 6mA Detection
Nanopore sequencing identifies bases by measuring the change in ionic current as a single

strand of DNA passes through a microscopic protein pore embedded in an electrically resistant
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membrane.[7][9] A group of 5-6 nucleotides residing within the pore's sensing region creates a

characteristic electrical signal, or "squiggle".[8]

A methyl group on an adenine base (6mA) has a distinct chemical structure compared to an

unmodified adenine. This difference in structure and stereochemistry causes a subtle but

measurable alteration in the ionic current as the modified base passes through the nanopore.

[6][12] Machine learning algorithms, specifically deep neural networks, are trained on vast

datasets of raw signals from both unmodified and known modified DNA sequences. These

trained models can then distinguish the characteristic signal disruptions caused by 6mA from

those of canonical bases in real-time.[6][7] This process is integrated into the basecalling

software, which translates the raw signal into a nucleotide sequence complete with modification

information.[13]

Experimental and Bioinformatic Workflow
The end-to-end process for 6mA detection involves sample quality control, library preparation,

nanopore sequencing, and a specialized bioinformatics pipeline.
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Figure 1: High-level workflow for direct 6mA detection.
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Part 1: Experimental Protocol
The quality of the input DNA is paramount for successful nanopore sequencing. Since the

technology sequences single molecules, any degradation, contamination, or chemical damage

will directly impact read length, data yield, and overall results.[1][6]

Table 1: Input DNA Requirements

Parameter Recommendation Rationale

Purity (A260/280) 1.8 - 2.0

Ratios <1.8 indicate protein or

phenol contamination, which

can inhibit enzymes used in

library prep.[1]

Purity (A260/230) 2.0 - 2.2

Ratios <2.0 suggest

contamination with salts,

carbohydrates, or organic

solvents that can block the

nanopore.[1][6]

Integrity
High Molecular Weight (>30

kb)

To leverage the long-read

capability of nanopore

sequencing, input DNA should

be intact. Avoid vortexing.[1][6]

Input Mass ≥ 1 µg

Sufficient input is required for

efficient enzymatic reactions

during library preparation.[6]

[14]

Buffer
Nuclease-free water or 10 mM

Tris-HCl pH 8.0 (No EDTA)

EDTA chelates magnesium

ions, which are essential

cofactors for the enzymes

used in library preparation.[1]

[6]

Protocol: DNA QC
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Quantification: Use a fluorometric method (e.g., Qubit dsDNA HS Assay) for accurate

quantification. Spectrophotometers like NanoDrop can overestimate concentration in the

presence of RNA or other contaminants.[1]

Purity Assessment: Measure A260/280 and A260/230 ratios using a spectrophotometer.

Integrity Check: Run ~100 ng of gDNA on a 0.8% agarose gel or use an automated

electrophoresis system (e.g., Agilent TapeStation) to visualize the size distribution and

confirm high molecular weight.[1]

This protocol outlines the use of the ONT Ligation Sequencing Kit V14 (SQK-LSK114), a robust

method for generating high-quality libraries from native DNA without amplification.[14]

Materials:

1 µg high-quality gDNA in ≤ 47 µl

ONT Ligation Sequencing Kit V14 (SQK-LSK114)[14]

NEBNext® Companion Module for Oxford Nanopore Technologies® Ligation Sequencing

(NEB E7180)

AMPure XP beads

Freshly prepared 70% ethanol

Nuclease-free water

1.5 ml Eppendorf DNA LoBind tubes

Protocol:

DNA Repair and End-Prep (35 mins):[15]

In a 1.5 ml LoBind tube, combine:

Input DNA: 1 µg
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Nuclease-free water: to 47 µl

NEBNext FFPE DNA Repair Buffer: 3.5 µl

NEBNext FFPE DNA Repair Mix: 2 µl

NEBNext Ultra II End-prep reaction buffer: 3.5 µl

NEBNext Ultra II End-prep enzyme mix: 3 µl

Mix gently by flicking the tube and spin down.

Incubate in a thermal cycler for 5 minutes at 20°C and 5 minutes at 65°C.

Rationale: This step repairs nicks and damaged bases in the DNA and creates blunt,

phosphorylated 5' ends, preparing the DNA for adapter ligation.

Clean-up with AMPure XP beads:

Add 60 µl of resuspended AMPure XP beads to the reaction.

Incubate on a rotator for 5 minutes at room temperature.

Pellet the beads on a magnetic rack, discard the supernatant.

Wash the pellet twice with 200 µl of fresh 70% ethanol.

Air dry the pellet for ~30 seconds (do not over-dry).

Resuspend the pellet in 61 µl of Nuclease-free water and incubate for 10 minutes.

Pellet the beads on the magnet and transfer 60 µl of the eluate to a new clean LoBind

tube.

Adapter Ligation (20 mins):[15]

To the 60 µl of end-prepped DNA, add:

Ligation Buffer (LNB): 25 µl
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Quick T4 DNA Ligase: 10 µl

Adapter Mix (AMX): 5 µl

Mix gently by flicking the tube and spin down.

Incubate for 10 minutes at room temperature.

Rationale: This step attaches the sequencing adapters, which contain a motor protein, to

both ends of the DNA fragments. The motor protein is essential for ratcheting the DNA

strand through the nanopore at a controlled speed.[7]

Final Clean-up with AMPure XP beads:

Add 40 µl of resuspended AMPure XP beads to the ligation reaction.

Incubate on a rotator for 5 minutes at room temperature.

Pellet the beads on a magnetic rack, discard the supernatant.

Wash the pellet twice with 250 µl of Long Fragment Buffer (LFB).

Air dry the pellet for ~30 seconds.

Resuspend the pellet in 15 µl of Elution Buffer (EB).

Incubate for 10 minutes at room temperature.

Pellet the beads and transfer the final 15 µl of eluate (your prepared library) to a new tube.

Quantify 1 µl to determine the final library concentration.

Flow Cell Check: Before loading, perform a flow cell check in the MinKNOW software to

ensure a sufficient number of active pores are available.

Priming and Loading:

Prime the flow cell according to the manufacturer's instructions using the Flow Cell

Priming Kit.
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Load the prepared library (typically ~5-12 µl diluted in Sequencing Buffer) into the flow cell

via the SpotON port.

Start Sequencing Run:

In MinKNOW, select the appropriate sequencing kit (SQK-LSK114) and analysis protocol.

Crucially, for 6mA detection, ensure that basecalling is enabled and a modification-calling

model is selected. The latest "super high accuracy" (sup) or "high accuracy" (hac) models

generally support modified base detection.[13]

Part 2: Bioinformatic Analysis
The analysis of nanopore data for 6mA detection relies on specialized basecalling models and

downstream tools. The current recommended software from ONT is Dorado, which integrates

basecalling and modification calling into a single step.[13][16]
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Figure 2: Bioinformatic pipeline for 6mA analysis.

Dorado is a command-line tool that processes the raw POD5 files generated by the sequencer.

To detect 6mA, you must specify a model that has been trained to recognize this modification.
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Protocol:

Install Dorado: Download the latest pre-compiled binary from the Oxford Nanopore

Technologies GitHub repository.[16]

Download Models: Dorado can automatically download the required models. You can list

available models that detect 6mA. The model names typically combine accuracy level (hac,

sup) and the modifications they detect.

Run Basecalling: Execute the Dorado command. A typical command for basecalling with

6mA detection and alignment would be:

dna_r10.4.1_e8.2_400bps_sup@v4.2.0,6mA@v1: This specifies the base model and the

6mA modification model. Always check the ONT GitHub for the latest recommended

models.[13][16]

/path/to/pod5_files/: The directory containing the raw signal data.

--reference: Providing a reference genome allows Dorado to perform alignment

simultaneously using an integrated version of minimap2.[13]

> calls_and_mods.bam: The output is a BAM file containing the base sequence, alignment

information, and per-read modification calls stored in standard MM and ML tags.

If you did not align during the basecalling step, you can align the resulting BAM or FASTQ files

using minimap2, which is optimized for long, noisy reads.

Once you have a modification-tagged BAM file, you can perform downstream analysis.

Generate Per-Site Methylation Frequencies: The modkit tool can be used to process the per-

read information in the BAM file into a more accessible, aggregated format like BedMethyl.

[10]

--motif A 0: This tells modkit to report on the modification status of every Adenine base.

Visualization: The resulting BAM and BedMethyl files can be loaded into a genome browser

like the Integrative Genomics Viewer (IGV).
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BAM file: Allows you to see the methylation status of individual bases on each read,

providing single-molecule resolution.

BedMethyl file: Can be displayed as a track showing the percentage of reads methylated

at each adenine across the genome, giving a population-level view.

Expected Results and Troubleshooting
Table 2: Typical Performance Metrics

Metric Expected Value Notes

Flow Cell Yield (MinION

R10.4.1)
20-50 Gb

Highly dependent on sample

quality, library loading, and run

time.[17]

Read Length N50 >25 kb

Primarily dependent on the

fragment length of the input

DNA.

Basecall Accuracy (SUP

model)
>99%

Refers to the nucleotide

sequence accuracy.

6mA Calling Accuracy High Concordance

Accuracy is context-dependent

and constantly improving with

new models. Benchmarking

against known standards is

recommended for quantitative

studies.[9][18]

Troubleshooting:

Low Yield: Often caused by poor DNA quality (contaminants, low input), inefficient library

prep, or a low number of active pores on the flow cell. Re-check DNA QC and library

quantification.

Short Reads: Input DNA is likely fragmented. Handle gDNA gently, avoiding vortexing and

excessive pipetting.
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No/Low 6mA Calls: Ensure you have selected a basecalling model specifically trained for

6mA detection in MinKNOW or Dorado. Verify that 6mA is expected to be present in your

sample.

Conclusion
Direct 6mA detection with Oxford Nanopore sequencing represents a paradigm shift in

epigenetics research. By providing a straightforward workflow to sequence native DNA,

researchers can now investigate the location and potential function of 6mA at single-nucleotide

resolution across entire genomes. The ability to phase methylation patterns with long reads

offers unprecedented insights into allele-specific methylation and the interplay between genetic

and epigenetic variation. As basecalling models continue to improve in accuracy and expand to

detect an even wider array of base modifications, nanopore sequencing is poised to become

an indispensable tool for deciphering the complexities of the epigenome.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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